molecular formula C26H26BrNO5 B12469030 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

Cat. No.: B12469030
M. Wt: 512.4 g/mol
InChI Key: NFLDAJHSKHCKHK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a dioxooctahydro-ethenocyclopropa-isoindolyl group, and a cyclohexanecarboxylate ester

Preparation Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the bromophenyl and dioxooctahydro-ethenocyclopropa-isoindolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The dioxooctahydro-ethenocyclopropa-isoindolyl group may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions.

Comparison with Similar Compounds

2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate can be compared with similar compounds such as:

    2-(4-bromophenyl)-1,3-dioxolane: This compound has a similar bromophenyl group but lacks the complex dioxooctahydro-ethenocyclopropa-isoindolyl and cyclohexanecarboxylate ester groups.

    4-bromophenyl oxazole: This compound contains a bromophenyl group and an oxazole ring, but differs significantly in structure and properties.

    2-(2-bromoethyl)-1,3-dioxolane: This compound has a bromoethyl group and a dioxolane ring, but lacks the additional complexity of the target compound.

The uniqueness of this compound lies in its intricate structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26BrNO5

Molecular Weight

512.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C26H26BrNO5/c27-15-5-1-13(2-6-15)21(29)12-33-26(32)14-3-7-16(8-4-14)28-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(28)31/h1-2,5-6,9-10,14,16-20,22-23H,3-4,7-8,11-12H2

InChI Key

NFLDAJHSKHCKHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Br)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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